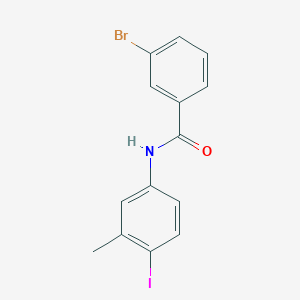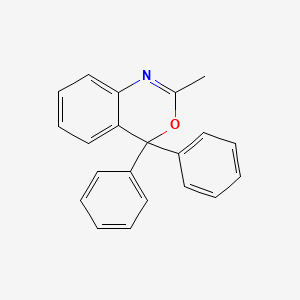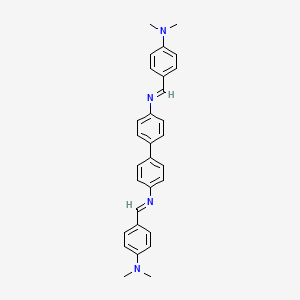![molecular formula C22H16Br2N2O3 B11540421 3,4-dibromo-6-methoxy-2-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11540421.png)
3,4-dibromo-6-methoxy-2-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- is a complex organic compound with a molecular formula of
- It contains bromine, methoxy, and benzoxazole moieties, making it an intriguing molecule for study.
3,4-dibromo-6-methoxy-2-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol: C25H22Br2N2O3
.Méthodes De Préparation
Synthetic Routes: One synthetic route involves the Suzuki–Miyaura coupling, a powerful carbon–carbon bond-forming reaction. In this process, an aryl bromide (such as 2,4-dibromo-6-bromomethylphenol) reacts with an aryl boron reagent (e.g., boronic acid or boronate ester) in the presence of a palladium catalyst.
Industrial Production: While specific industrial methods may vary, the Suzuki–Miyaura coupling can be scaled up for production. Optimization of reaction conditions, catalysts, and reagents ensures efficient large-scale synthesis.
Analyse Des Réactions Chimiques
Reactions: This compound can undergo various reactions, including
Common Reagents and Conditions: Reagents like palladium catalysts, boron reagents, and base are essential. Reaction conditions include solvent choice (often DMF or DMSO) and temperature.
Major Products: Products depend on the specific reaction. For example, reduction could yield a phenolic compound, while substitution might lead to a different halogen-substituted derivative.
Applications De Recherche Scientifique
Chemistry: Investigate its reactivity, explore new synthetic methodologies, and study its interactions with other molecules.
Biology: Assess its potential as a bioactive compound (e.g., antimicrobial, antioxidant, or enzyme inhibitor).
Medicine: Explore its pharmacological properties, toxicity, and potential therapeutic applications.
Industry: Consider its use in materials science, such as dyes, polymers, or liquid crystals.
Mécanisme D'action
- The compound’s mechanism likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other brominated phenolic or benzoxazole derivatives.
Uniqueness: Highlight its specific structural features, such as the combination of bromine, methoxy, and imine functionalities.
Remember that this compound’s applications and mechanisms are still areas of active research, and ongoing studies may reveal additional insights.
Propriétés
Formule moléculaire |
C22H16Br2N2O3 |
|---|---|
Poids moléculaire |
516.2 g/mol |
Nom IUPAC |
3,4-dibromo-6-methoxy-2-[[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C22H16Br2N2O3/c1-12-3-5-13(6-4-12)22-26-17-9-14(7-8-18(17)29-22)25-11-15-20(24)16(23)10-19(28-2)21(15)27/h3-11,27H,1-2H3 |
Clé InChI |
RJRQTYYLHHIRDE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4Br)Br)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(decyloxy)-N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11540338.png)
![2,4-Dibromo-6-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]phenol](/img/structure/B11540341.png)
![2-bromo-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol](/img/structure/B11540359.png)
![3-[(E)-{2-[(4-methyl-2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11540361.png)

![4-butoxy-N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11540370.png)

![4-Chloro-2-[(E)-[(4-chlorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11540373.png)
![N-[(Z)-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]-3-nitrophenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11540374.png)
![4-tert-butyl-N-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11540375.png)

![N-(3-(3,4-Dimethylbenzoyl)phenyl)-1,1',3,3'-tetraoxo-[2,2'-biisoindoline]-5-carboxamide](/img/structure/B11540391.png)
![ethyl 4-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)benzoate](/img/structure/B11540392.png)
![4-bromo-N-(4-bromophenyl)-3-[(3-bromophenyl)sulfamoyl]benzamide](/img/structure/B11540400.png)
